(3-Methoxy-4-(methoxy-d3)phenyl)boronic acid
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Overview
Description
(3-Methoxy-4-(methoxy-d3)phenyl)boronic acid: is a boronic acid derivative that features a methoxy group and a trideuteriomethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form phenols.
Reduction: Reduction reactions can convert boronic acids to corresponding hydrocarbons.
Substitution: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with an aryl halide to form a biaryl compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as DMF or THF.
Major Products:
Oxidation: Phenols.
Reduction: Hydrocarbons.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions.
Biology: Boronic acids have been explored for their potential as enzyme inhibitors, particularly for proteases and kinases, due to their ability to form reversible covalent bonds with active site residues.
Medicine: In medicinal chemistry, boronic acids are investigated for their potential as therapeutic agents, including anticancer and antibacterial compounds.
Industry: In the industrial sector, boronic acids are used in the development of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety can interact with active site residues, leading to the inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methoxy and trideuteriomethoxy groups.
4-Methoxyphenylboronic acid: Contains a methoxy group but not the trideuteriomethoxy group.
3,4-Dimethoxyphenylboronic acid: Contains two methoxy groups instead of one methoxy and one trideuteriomethoxy group.
Uniqueness: The presence of the trideuteriomethoxy group in (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid distinguishes it from other boronic acids. This isotopic labeling can be useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unique insights into reaction mechanisms and molecular interactions.
Properties
IUPAC Name |
[3-methoxy-4-(trideuteriomethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVDPBFUMYUKPB-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)B(O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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